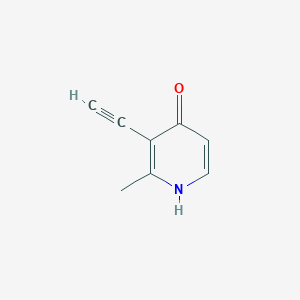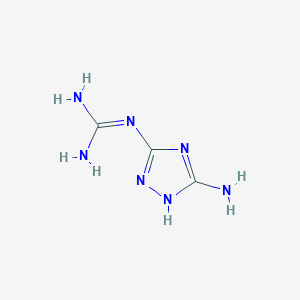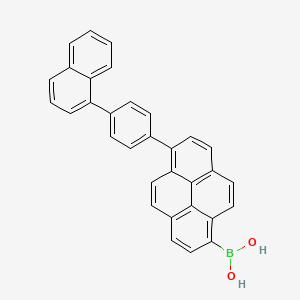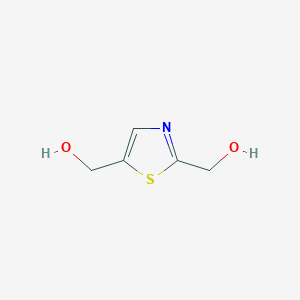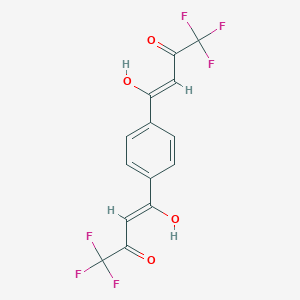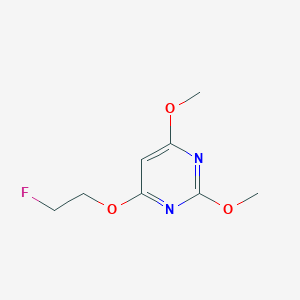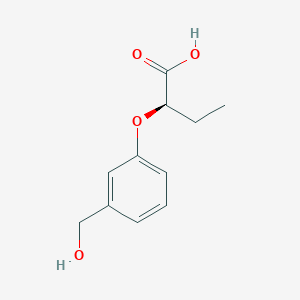
(R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid is an organic compound with a complex structure that includes a phenoxy group, a hydroxymethyl group, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid typically involves the reaction of a phenol derivative with a butanoic acid derivative under specific conditions. One common method includes the use of a base to deprotonate the phenol, followed by the addition of a butanoic acid derivative to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ®-2-(3-(Carboxyphenoxy)butanoic acid.
Reduction: Formation of ®-2-(3-(Hydroxymethyl)phenoxy)butanol.
Substitution: Formation of various substituted phenoxybutanoic acids depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the butanoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(3-(Methoxymethyl)phenoxy)butanoic acid
- ®-2-(3-(Ethoxymethyl)phenoxy)butanoic acid
- ®-2-(3-(Hydroxyethyl)phenoxy)butanoic acid
Uniqueness
®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for functionalization. This distinguishes it from similar compounds that may have different substituents on the phenoxy group.
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
(2R)-2-[3-(hydroxymethyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C11H14O4/c1-2-10(11(13)14)15-9-5-3-4-8(6-9)7-12/h3-6,10,12H,2,7H2,1H3,(H,13,14)/t10-/m1/s1 |
Clé InChI |
IQTPBULPCBTTQO-SNVBAGLBSA-N |
SMILES isomérique |
CC[C@H](C(=O)O)OC1=CC=CC(=C1)CO |
SMILES canonique |
CCC(C(=O)O)OC1=CC=CC(=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


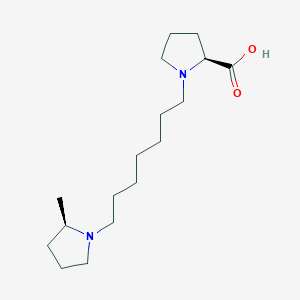

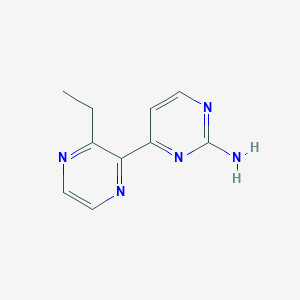

![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
